3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid

Lipophilicity Drug-likeness Partition coefficient

This 3-(diethylsulfamoyl)-4-methylbenzoic acid (CAS 313259-91-5) occupies a lipophilicity sweet spot (logP ≈2.8, logD₇.₄ ≈−1.3) distinct from dimethyl or regioisomeric analogs, delivering consistent partitioning behavior for LPA₂ GPCR agonist development and coupling reactions. The free carboxylic acid enables direct Steglich esterification, HBTU-mediated amide formation, or conversion to the acid chloride. Verify identity by ¹H NMR or HPLC—melting point (142–144 °C) alone cannot distinguish it from the 5-sulfamoyl-2-methyl isomer (mp 140–142 °C). Choose ≥97% purity with full QC documentation.

Molecular Formula C12H17NO4S
Molecular Weight 271.33
CAS No. 313259-91-5
Cat. No. B2996002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid
CAS313259-91-5
Molecular FormulaC12H17NO4S
Molecular Weight271.33
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)C
InChIInChI=1S/C12H17NO4S/c1-4-13(5-2)18(16,17)11-8-10(12(14)15)7-6-9(11)3/h6-8H,4-5H2,1-3H3,(H,14,15)
InChIKeyGAJSSAJVKXGWLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid (CAS 313259-91-5) — Compound Profile for Laboratory Procurement & Chemical Synthesis


3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid (CAS 313259-91-5), also named 3-(diethylsulfamoyl)-4-methylbenzoic acid, is a benzoic acid derivative bearing a diethylsulfonamide at the meta position and a methyl group at the para position [1]. It belongs to the sulfamoyl benzoic acid (SBA) class, a family recognized for modulating the LPA₂ GPCR in radioprotection research [2]. With molecular formula C₁₂H₁₇NO₄S and molecular weight 271.33 g/mol [1], the compound is commercially available at 95–98% purity from multiple vendors as a building block for medicinal chemistry and organic synthesis .

Why In-Class Sulfamoyl Benzoic Acids Cannot Be Interchanged with 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid (CAS 313259-91-5)


Although multiple sulfamoyl benzoic acids share the same core scaffold, substitution pattern profoundly alters physicochemical properties critical to downstream utility. The presence and position of the methyl group, along with the N-alkyl chain length on the sulfonamide, determine lipophilicity (logP), acid dissociation (pKa), and crystal packing (melting point)—parameters that directly govern solubility, membrane permeability, and reactivity in coupling reactions [1]. Even regioisomers (e.g., 3-sulfamoyl-4-methyl vs. 5-sulfamoyl-2-methyl) show measurable differences in logP (ΔlogP ≈ 0.3) and melting point (Δmp ≈ 2–4 °C), indicating that analog selection is not arbitrary when consistent physicochemical behavior is required [2]. Simply substituting a dimethylsulfamoyl analog reduces logP by over 1.6 units and molecular weight by 28 Da, fundamentally altering the compound's partitioning behavior and reaction stoichiometry .

Quantitative Differentiation Evidence for 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid Against Four Structural Analogs


Lipophilicity Advantage: 0.50 LogP Units Higher than the Non-Methyl Analog

The 4-methyl substitution on the target compound increases lipophilicity relative to the non-methylated 3-[(diethylamino)sulfonyl]benzoic acid (CAS 1576-46-1). The target compound has a logP of 2.812, compared to 2.313 for the non-methyl analog [1][2]. This ~0.50 logP unit increase corresponds to an approximately 3.2-fold higher octanol/water partition coefficient, indicating enhanced membrane permeability potential while remaining within Lipinski-compliant space (logP < 5) [1].

Lipophilicity Drug-likeness Partition coefficient

Acid Strength Modulation: pKa Shift of Approximately 0.3 Units Relative to Non-Methyl Analog

The target compound exhibits a predicted acid dissociation constant (pKa) of 3.92–3.97, attributable to the electron-donating effect of the 4-methyl group slightly weakening the carboxylic acid relative to unsubstituted benzoic acid (pKa ~4.20) [1]. While direct pKa data for the non-methyl analog (CAS 1576-46-1) is not reported by the same method, the literature on substituted benzoic acids indicates that a para-methyl group typically raises pKa by 0.1–0.3 units via inductive electron donation that destabilizes the carboxylate anion [2]. The predicted pKa of 3.92 means the compound is predominantly ionized (>99%) at physiological pH 7.4, with a slightly higher proportion of unionized species at mildly acidic pH compared to analogs lacking the 4-methyl group.

pKa Ionization state Acid-base behavior

N-Alkyl Chain Lipophilicity: Diethyl vs. Dimethyl Sulfamoyl Differentiation (ΔlogP ≈ 1.6)

The diethylsulfamoyl substituent significantly increases compound lipophilicity compared to the dimethyl analog. The target compound (N,N-diethyl, CAS 313259-91-5) has a logP of 2.812, versus 1.198 for 3-(dimethylsulfamoyl)-4-methylbenzoic acid (CAS 926248-01-3) . This ΔlogP of approximately 1.61 represents a ~41-fold difference in octanol/water partitioning. The two additional methylene groups also increase molecular weight (271.33 vs. 243.28 g/mol) and rotatable bond count (5 vs. 4), altering conformational flexibility and entropic contributions to binding .

Lipophilicity SAR N-alkyl substitution

Crystal Packing Energy: 22°C Lower Melting Point than Non-Methyl Analog Due to Disrupted Lattice

The 4-methyl substitution lowers the melting point from 164–166 °C (non-methyl analog, CAS 1576-46-1) to 142–144 °C (target compound), a decrease of approximately 22 °C [1][2]. This melting point depression is attributed to the methyl group disrupting the planar packing of the benzoic acid moiety in the crystal lattice. In contrast, the 5-sulfamoyl-2-methyl positional isomer (CAS 418775-65-2) melts at 140–142 °C, nearly identical to the target compound, highlighting the dominant role of the methyl substitution per se rather than its ring position [3]. With predicted boiling points of ~453 °C (target) vs. ~437 °C (positional isomer), the target compound's slightly higher boiling point may reflect subtle differences in intermolecular interaction strength .

Melting point Crystallinity Solid-phase handling

Predicted LogD₇.₄ and Ionization Profile: Predominantly Anionic at Physiological pH

At physiological pH 7.4, the target compound exhibits a predicted logD₇.₄ of −1.26, indicating predominant ionization and aqueous partitioning [1]. The logD₅.₅ (pH 5.5, relevant to early endosomal compartments and some formulation conditions) is 0.38, reflecting a substantial fraction of unionized species. This pH-dependent logD shift of approximately 1.64 units between pH 5.5 and 7.4 is a critical parameter for predicting absorption, distribution, and subcellular compartmentalization. While logD data for comparator compounds at identical pH values are not systematically available, the target's logP (1.91 predicted; 2.81 experimental) combined with its pKa (3.92) defines a predictable ionization curve that can be computationally compared to other analogs [2].

LogD pH-dependent partitioning Bioavailability prediction

Recommended Application Scenarios for 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid Based on Pharmacochemical Evidence


Medicinal Chemistry: Lead Optimization of Sulfamoyl Benzoic Acid LPA₂ Agonists Requiring Balanced Lipophilicity

The compound occupies a lipophilicity sweet spot (logP ≈ 2.8; logD₇.₄ ≈ −1.3) that is higher than non-methyl analogs yet remains within drug-like space [1][2]. In the context of LPA₂ receptor agonist development—where SBA analogs with subnanomolar EC₅₀ values have been reported—this specific substitution pattern provides a logP that may facilitate cellular uptake while retaining sufficient aqueous solubility at physiological pH for in vitro assay compatibility [3]. Researchers synthesizing amide or ester derivatives from this carboxylic acid building block can leverage the predicted pKa (3.92) for pH-controlled coupling reactions [1].

Organic Synthesis: Building Block for Ester and Amide Derivatives with Defined Partitioning Properties

The free carboxylic acid functionality allows direct use in Steglich esterification, HBTU-mediated amide coupling, or conversion to the acid chloride for further derivatization [1]. The 3-sulfamoyl-4-methyl substitution pattern is distinct from 5-sulfamoyl-2-methyl isomers (mp 140–142 °C), requiring careful identity confirmation by NMR or HPLC before use in multistep syntheses [2]. With a melting point of 142–144 °C, the compound is conveniently handled as a crystalline solid at ambient temperature, simplifying weighing and storage relative to low-melting or hygroscopic alternatives [3].

Analytical Chemistry: Reference Standard for HPLC Method Development with Predictable Retention Behavior

The compound's logP of 2.81 and logD₅.₅ of 0.38 provide a well-defined hydrophobicity reference point for reverse-phase C18 column calibration [1][2]. Its significantly higher retention compared to the dimethyl analog (ΔlogP ≈ 1.6) makes it useful as a mid-range retention time marker when developing gradient methods for sulfonamide-containing compound libraries [3]. The UV-active aromatic ring and sulfonamide chromophore enable detection at standard wavelengths (254 nm), while the carboxylic acid group allows pH-dependent retention tuning.

Procurement: Orthogonal Identity Confirmation to Prevent Regioisomer Mis-Shipment

Due to the close similarity in melting point between the 3-sulfamoyl-4-methyl isomer (mp 142–144 °C) and the 5-sulfamoyl-2-methyl isomer (mp 140–142 °C), melting point alone is insufficient for identity verification upon receipt [1][2]. Procurement protocols should specify orthogonal confirmation by ¹H NMR (distinct aromatic proton splitting patterns), HPLC retention time comparison against an authentic standard, or mass spectrometry. Vendors supplying the compound at ≥95% purity include Enamine (EN300-07001), Fluorochem (F643278), and Santa Cruz Biotechnology (sc-345823) [3].

Technical Documentation Hub

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